molecular formula C9H14NO2P B8396275 3-Aminopropyl(phenyl)phosphinic acid

3-Aminopropyl(phenyl)phosphinic acid

Cat. No. B8396275
M. Wt: 199.19 g/mol
InChI Key: MDGPUUSWAVZTOJ-UHFFFAOYSA-N
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Patent
US05051524

Procedure details

A mixture of 6.83 g of ethyl 3-aminopropyl(phenyl)phosphinate and 30 ml of 20% hydrochloric acid is refluxed with stirring for 4 hours. The clear solution is evaporated to dryness and the residue is recrystallized from methanol/propylenoxide to give 3-aminopropyl(phenyl)phosphinic acid as a white solid, m.p. 298°-300°.
Name
ethyl 3-aminopropyl(phenyl)phosphinate
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][P:5]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:9])[O:6]CC>Cl>[NH2:1][CH2:2][CH2:3][CH2:4][P:5]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:6])[OH:9]

Inputs

Step One
Name
ethyl 3-aminopropyl(phenyl)phosphinate
Quantity
6.83 g
Type
reactant
Smiles
NCCCP(OCC)(=O)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed
CUSTOM
Type
CUSTOM
Details
The clear solution is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from methanol/propylenoxide

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCCCP(O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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